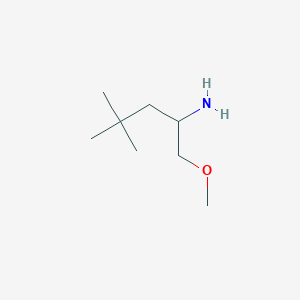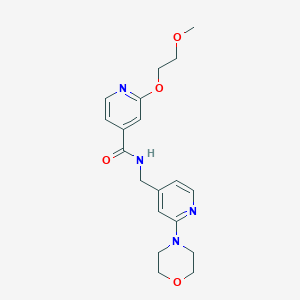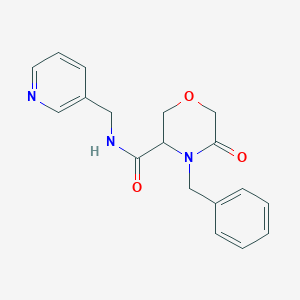
4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide, also known as BML-284, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ plays a key role in the regulation of glucose and lipid metabolism, making it a promising target for the development of drugs to treat metabolic disorders such as diabetes and obesity.
Scientific Research Applications
Synthesis and Reactions in Heterocyclic Compounds
- Study Overview : A study by Krutošíková et al. (2001) focused on the synthesis and reactions of various heterocyclic compounds, including morpholine derivatives. They explored the reactions of these compounds with heterocyclic amines, which could provide insights into the reactivity of similar compounds like 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide (Krutošíková, L. Krystofova-Labudova, & Dandárová, 2001).
Development of Antipsychotic Agents
- Study Overview : Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, assessing their binding to dopamine and serotonin receptors. This research could provide a framework for understanding the pharmacological potential of compounds like 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide in neuropsychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis of Biodegradable Polyesteramides
- Study Overview : Veld, Dijkstra, & Feijen (1992) investigated the synthesis of morpholine-2,5-dione derivatives with various functional groups. These derivatives were used to create biodegradable polyesteramides, indicating potential applications in material science and biodegradable polymer research for compounds like 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide (Veld, Dijkstra, & Feijen, 1992).
Synthesis and Characterization of Cobalt Complexes
- Study Overview : A study by Amirnasr, Schenk, & Meghdadi (2002) involved the synthesis and characterization of cobalt complexes with morpholine and other amines. The structural analysis provided valuable information for the development of metal-organic frameworks and coordination chemistry, which could be relevant for compounds similar to 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide (Amirnasr, Schenk, & Meghdadi, 2002).
Synthesis of Novel Enaminones
- Study Overview : Edafiogho et al. (1992) synthesized a series of novel enaminones, including morpholine derivatives, for anticonvulsant activity. These findings could guide future research in the development of anticonvulsant drugs using similar compounds (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Synthesis of Pyrrolquinolone
- Study Overview : Dorow et al. (2006) developed an efficient synthesis of a pyrrolquinolone derivative, a process which may have implications for the synthesis and application of related compounds like 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide in medicinal chemistry (Dorow, Herrinton, Hohler, Maloney, Mauragis, Mcghee, Moeslein, Strohbach, & Veley, 2006).
Mechanism of Action
Target of Action
The primary targets of the compound “4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide” are currently unknown. The compound is a part of a larger class of bioactive aromatic compounds that have shown clinical and biological applications . These compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been found to have diverse biological activities and have been used in the development of new drugs .
Result of Action
Similar compounds have been found to have a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
Similar compounds have been found to have diverse biological activities in a variety of environments .
properties
IUPAC Name |
4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17-13-24-12-16(21(17)11-14-5-2-1-3-6-14)18(23)20-10-15-7-4-8-19-9-15/h1-9,16H,10-13H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGSXQAUCCMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2377051.png)
![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)
![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)
![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)
![6'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2377059.png)
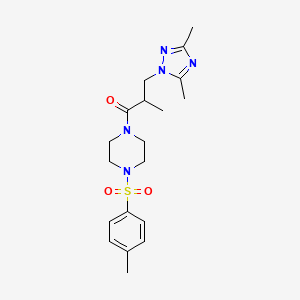
![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan](/img/structure/B2377063.png)
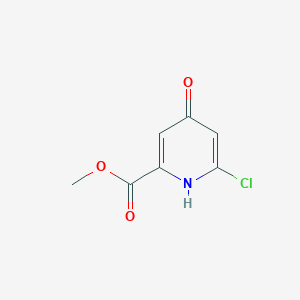
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid](/img/structure/B2377065.png)
![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)
